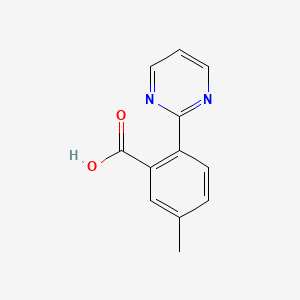

5-Methyl-2-(pyrimidin-2-yl)benzoic acid

概要

説明

5-Methyl-2-(pyrimidin-2-yl)benzoic acid is a heterocyclic aromatic compound that contains both a benzoic acid and a pyrimidine moiety.

準備方法

The synthesis of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid typically involves the Negishi cross-coupling reaction. This method uses 2-bromo-5-methylbenzoic acid and 2-chloropyrimidine as starting materials, with palladium dichloride bis(triphenylphosphine) as a catalyst and anhydrous zinc chloride as a co-catalyst. The reaction is carried out at 55°C for 14 hours, yielding the desired product with a maximum yield of 78.4% .

化学反応の分析

5-Methyl-2-(pyrimidin-2-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic aromatic substitution reactions, particularly with amines, to form amides.

Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the parent carboxylic acid

科学的研究の応用

Synthesis and Methodology

The synthesis of 5-methyl-2-(pyrimidin-2-yl)benzoic acid has been optimized using various methodologies. A notable approach involves the Negishi cross-coupling method , where 2-bromo-5-methylbenzoic acid and 2-chloropyrimidine are used as starting materials. This method has demonstrated advantages such as a shorter synthetic pathway and higher yields, achieving up to 78.4% under optimal conditions (reaction temperature of 55°C for 14 hours) with the use of palladium catalysis .

Biological Applications

This compound serves as a crucial molecular fragment in the development of orexin receptor antagonists, specifically Filorexant (MK-6096) , which is currently under investigation for the treatment of insomnia. Orexin receptors play a significant role in regulating sleep-wake cycles, making this compound vital for developing therapeutic agents targeting sleep disorders .

Case Study: Filorexant (MK-6096)

Filorexant is an orexin receptor antagonist that has shown promise in clinical trials for treating insomnia. The incorporation of this compound into its structure enhances its pharmacological profile by facilitating selective binding to orexin receptors, thus modulating sleep patterns effectively .

Potential in Cancer Therapy

Research indicates that compounds similar to this compound may exhibit dual inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), both of which are critical enzymes in cancer cell proliferation. For instance, studies have highlighted the importance of pyrimidine derivatives in developing potent inhibitors for these enzymes, suggesting that modifications to the pyrimidine structure can enhance their efficacy against various cancer types .

Chemical Properties and Storage

This compound has a molecular formula of and a molecular weight of approximately . It is typically stored at room temperature and requires careful handling due to its chemical properties .

Table: Summary of Synthesis Conditions

| Synthesis Method | Starting Materials | Catalyst | Yield | Temperature | Duration |

|---|---|---|---|---|---|

| Negishi Cross-Coupling | 2-bromo-5-methylbenzoic acid, 2-chloropyrimidine | PdCl₂(PPh₃)₂ | Up to 78.4% | 55°C | 14 hours |

作用機序

The mechanism of action of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid depends on its specific application. In medicinal chemistry, it acts as an orexin receptor antagonist by binding to the orexin receptors in the brain, thereby modulating sleep-wake cycles . The molecular targets include orexin receptors OX1 and OX2, and the pathways involved are related to the regulation of sleep and arousal .

類似化合物との比較

5-Methyl-2-(pyrimidin-2-yl)benzoic acid can be compared with other similar compounds such as:

2-(Pyridin-2-yl)benzoic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.

5-Methyl-2-(pyridin-2-yl)benzoic acid: Similar structure but with a pyridine ring and a methyl group at the 5-position.

2-(Pyrimidin-2-yl)benzoic acid: Lacks the methyl group at the 5-position

These comparisons highlight the unique structural features of this compound, which contribute to its specific chemical reactivity and biological activity.

生物活性

5-Methyl-2-(pyrimidin-2-yl)benzoic acid is a compound of significant interest in medicinal chemistry, particularly due to its role as a molecular fragment in the orexin receptor antagonist MK-6096 (Filorexant), which is under investigation for the treatment of insomnia. This article explores the biological activities associated with this compound, including its pharmacological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

This compound consists of a benzoic acid moiety linked to a pyrimidine ring with a methyl group at the 5-position of the pyrimidine. Its molecular formula is CHNO, with a molecular weight of approximately 218.22 g/mol. The compound appears as a white crystalline powder and is soluble in various organic solvents, making it suitable for multiple applications in chemical synthesis and biological research .

Synthesis Methods

The synthesis of this compound has been optimized through various methods, notably using the Negishi cross-coupling technique. A typical reaction involves using 2-bromo-5-methylbenzoic acid and 2-chloropyrimidine as starting materials, employing palladium catalysts to achieve high yields. The optimum conditions for synthesis include a molar ratio of 0.02 for the catalyst to the benzoic acid derivative and a reaction temperature of 55°C for 14 hours, resulting in yields up to 78.4% .

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, particularly in pharmacology:

- Anti-inflammatory and Analgesic Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially modulating biochemical pathways involved in pain and inflammation .

- Interaction with Biological Macromolecules : Investigations into its interactions with proteins and enzymes have shown that it can influence metabolic pathways, thereby affecting their activity and stability. This interaction is crucial for understanding its mechanism of action and potential therapeutic effects.

- Orexin Receptor Modulation : As a fragment of MK-6096, it plays a role in regulating sleep-wake cycles by antagonizing orexin receptors, which are implicated in sleep disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their mechanisms:

- Antimalarial Activity : Research has highlighted the potential of pyrimidine derivatives, including those structurally similar to this compound, in exhibiting significant antimalarial properties against M. tuberculosis .

- Antimicrobial Properties : A review indicated that pyridine derivatives often demonstrate diverse biological activities including antibacterial effects against various pathogens . While specific data on this compound's antimicrobial activity is limited, its structural analogs have shown promise.

Comparative Analysis with Similar Compounds

The structural uniqueness of this compound allows it to be compared with other compounds within its class:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-5-methylpyrimidine | Pyrimidine ring with amino group | Different biological activity profiles |

| 4-Methylbenzoic acid | Methyl group on benzoic acid | Lacks pyrimidine functionality |

| 5-Fluoro-2-(pyrimidin-2-yl)benzoic acid | Fluorine substitution at the 5-position | Potentially enhanced biological activity |

This table illustrates the diversity within this chemical class while highlighting the specific properties of this compound, particularly its dual functionality as both a benzoic acid derivative and a pyrimidine compound.

特性

IUPAC Name |

5-methyl-2-pyrimidin-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-8-3-4-9(10(7-8)12(15)16)11-13-5-2-6-14-11/h2-7H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBKHXGASBZRMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NC=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659246 | |

| Record name | 5-Methyl-2-(pyrimidin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1088994-22-2 | |

| Record name | 5-Methyl-2-(2-pyrimidinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1088994-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-(pyrimidin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the optimized synthesis method for 5-Methyl-2-(pyrimidin-2-yl)benzoic acid described in the research?

A1: The research paper outlines a novel synthesis method for this compound using a Negishi cross-coupling reaction with PdCl2(PPh3)2 as a catalyst []. This method is significant because it offers several advantages over previously reported methods:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。